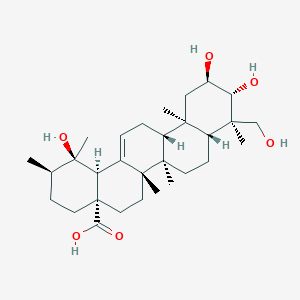

19Alpha-Hydroxyasiatic Acid

説明

Overview of Pentacyclic Triterpenoids in Medicinal Chemistry

The therapeutic potential of pentacyclic triterpenoids is extensive, with research highlighting their anti-inflammatory, antiviral, and anticancer properties. bohrium.comrsc.orgresearchgate.net These compounds are often secondary metabolites in plants, suggesting a role in defense mechanisms. acs.org Their complex structures provide a foundation for a wide array of derivatives, both naturally occurring and synthetic, which allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. nih.govsinica.edu.tw The modification of their basic skeleton can lead to enhanced potency and specificity of their biological effects.

Classification and Structural Characteristics of Ursane-type Triterpenes

Pentacyclic triterpenes are broadly classified based on their skeletal structure. nih.gov The ursane-type is one of the major classes, distinguished by a five-ring system with a methyl group at the C-19 and C-20 positions of the E-ring. sinica.edu.twresearchgate.net This is in contrast to the oleanane-type, another major class, which has two methyl groups at the C-20 position. sinica.edu.tw The fundamental structure of ursane-type triterpenes is α-amyrin. sinica.edu.tw Variations in the functional groups attached to this basic skeleton, such as hydroxyl, carboxyl, and keto groups, give rise to the vast diversity of ursane (B1242777) derivatives found in nature. phcog.com

Position of 19-Alpha-Hydroxyasiatic Acid within the Ursane Framework

19-alpha-hydroxyasiatic acid is a pentacyclic triterpenoid (B12794562) belonging to the ursane class. nih.gov Its chemical structure is defined by the characteristic ursane skeleton with specific hydroxyl substitutions that contribute to its unique properties.

19-alpha-hydroxyasiatic acid is structurally and functionally related to asiatic acid. nih.govebi.ac.uk It is, in fact, a hydroxylated derivative of asiatic acid, with an additional hydroxyl group at the 19-alpha position. nih.govebi.ac.uk This hydroxylation is a key structural modification that influences its biological activity.

Other related hydroxyursane derivatives include:

Asiatic Acid: A well-known ursane-type triterpene with various documented biological activities. japsonline.com

Niga-ichigoside F1: This compound is a triterpenoid saponin (B1150181) where 19-alpha-hydroxyasiatic acid is attached to a beta-D-glucopyranosyl residue at position 28. nih.gov

Euscaphic acid and 1-β-hydroxyeuscaphic acid: These are other examples of 19-α-hydroxyursane-type compounds. chemfaces.comresearchgate.net

The study of these and other related compounds helps to elucidate the structure-activity relationships within the ursane family, providing insights into how specific structural modifications impact their biological effects. sinica.edu.tw

Compound Data

Structure

3D Structure

特性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23+,25+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKATFNRPZIIU-NIZSJLHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70868-78-9 | |

| Record name | 70868-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation Methodologies of 19alpha Hydroxyasiatic Acid

Plant Sources and Ethnobotanical Significance

Rosa laevigata (Leaves)

Rosa laevigata, commonly known as the Cherokee Rose, is a species of rose native to southern China and Taiwan, and naturalized in the southeastern United States. mdpi.com Traditionally, various parts of the plant have been used in Chinese medicine. The fruits, roots, and leaves are considered emmenagogue and depurative, with applications in treating conditions such as chronic dysentery, urinary tract infections, and menstrual irregularities. phcogj.com The leaves, in particular, are noted for their vulnerary (wound-healing) properties. phcogj.com

Isolation and Research Findings: Phytochemical investigations of Rosa laevigata have revealed a rich profile of triterpenoids, flavonoids, and tannins. researchgate.net While specific detailed protocols for the isolation of 19-Alpha-Hydroxyasiatic Acid from the leaves are not extensively documented in readily available literature, general methods for triterpenoid (B12794562) isolation from Rosa species involve extraction with solvents like ethanol (B145695) or methanol (B129727), followed by column chromatography over silica (B1680970) gel. nih.gov A study on the roots of Rosa laevigata utilized silica gel column chromatography to separate various triterpenoids. nih.gov Quantitative analysis of triterpenoids in the fruits of Rosa laevigata has been performed using High-Performance Liquid Chromatography (HPLC), indicating that this technique is suitable for the quantification of these compounds within the plant. researchgate.net

Rubus pungens

Rubus pungens, or the prickly bramble, is a species of raspberry. researchgate.net The fruits of this plant are edible, and it has found use in traditional medicine for addressing skin diseases. researchgate.net

Isolation and Research Findings: Research on the chemical constituents of Rubus pungens has led to the isolation of novel triterpenoid saponin (B1150181) dimers from its aerial parts, indicating the presence of a diverse range of triterpenoids within the plant. researchgate.net The isolation process for these compounds involved extraction with ethanol and subsequent spectroscopic and chemical methods for structure elucidation. researchgate.net While the presence of 19-Alpha-Hydroxyasiatic Acid is noted, specific methodologies for its isolation from this particular species are not detailed in the available search results.

Geum japonicum (Whole Plant)

Geum japonicum, also known as Asian herb bennet, is a perennial plant with a history of use in traditional herbal medicine as an astringent and in poultices. koreamed.org The whole plant is traditionally used as a diuretic and astringent and is sometimes cooked with other foods to treat coughs and haemoptysis. nih.govresearchgate.net

Isolation and Research Findings: Phytochemical studies of Geum japonicum have led to the isolation of various compounds, including tannins and triterpenes. Methanol extracts of the plant have shown potent free radical scavenging activity. semanticscholar.org The general procedure for isolating compounds from Geum japonicum involves extraction with methanol, followed by liquid-liquid partitioning and chromatographic techniques such as open column chromatography on Sephadex LH-20 and Reverse-Phase HPLC. semanticscholar.org A method for preparing an organic extract from the whole plant involves percolation with methanol at room temperature. researchgate.net

Rubus rosifolius (Fruits)

Rubus rosifolius, known as roseleaf bramble or Mauritius raspberry, is a shrub that produces edible red fruits. scielo.org.mx The fruit is consumed fresh and is also sold in markets in the Himalayas. scielo.org.mx The leaves are used in traditional herbal teas for treating conditions like diarrhea and menstrual pain. scielo.org.mx

Isolation and Research Findings: Phytochemical analysis of the ethyl acetate (B1210297) extract of the fruits of Rubus rosifolius has yielded eight compounds of the 19-α-hydroxyursane type, including 19-Alpha-Hydroxyasiatic Acid. nih.gov The structures of these compounds were confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This indicates that solvent extraction followed by chromatographic separation is an effective method for isolating this compound from the fruits.

Olea europaea (Olive Cell Cultures)

Olea europaea, the olive tree, is a cornerstone of Mediterranean agriculture and culture. While the fruit and its oil are the primary products, other parts of the plant and in vitro cultures are also subjects of scientific investigation. Olive cell cultures provide a controlled environment for the production of secondary metabolites.

Isolation and Research Findings: Studies on cell suspension cultures of Olea europaea have successfully isolated six ursane-type triterpene acids, including 19-Alpha-Hydroxyasiatic Acid. nih.gov The isolation from cell cultures typically involves harvesting the cells, extracting them with a suitable solvent, and then employing chromatographic techniques for separation and purification. The quantity of ursane-type triterpene acids produced by these cell cultures was found to be larger than that of oleanane-type acids. nih.gov

Terminalia arjuna (Fruits)

Terminalia arjuna is a large deciduous tree native to the Indian subcontinent, where it holds a significant place in Ayurvedic medicine, particularly for cardiovascular ailments. scispace.com While the bark is the most commonly used part, the fruits also contain bioactive compounds. researchgate.net

Isolation and Research Findings: A study on the fruits of Terminalia arjuna led to the isolation of a new ursane (B1242777) triterpene along with four known triterpenes, including 19-Alpha-Hydroxyasiatic Acid. This was the first report of 19-Alpha-Hydroxyasiatic Acid being isolated from this species. The isolation process involved extracting the fruits with rectified spirit, followed by trituration with petroleum ether and subsequent column chromatographic separation and preparative thin-layer chromatography (PTLC). researchgate.net The structures of the isolated compounds were established using extensive NMR and Mass Spectrometry (MS) studies.

Table 2: Plant Sources and Parts Containing 19-Alpha-Hydroxyasiatic Acid

| Plant Species | Part(s) Containing Compound |

| Rosa laevigata | Leaves |

| Rubus pungens | Aerial Parts |

| Geum japonicum | Whole Plant |

| Rubus rosifolius | Fruits |

| Olea europaea | Cell Cultures |

| Terminalia arjuna | Fruits |

Combretum quadrangulare (Seeds)

Research on the chemical constituents of Combretum quadrangulare has led to the identification of numerous triterpenoids from its seeds. Among these is 19-alpha-hydroxyasiatic acid. scispace.comscribd.com Phytochemical studies of the methanolic extract of the seeds have yielded this compound along with other triterpenes. researchgate.net

Meyna spinosa (Leaves)

The leaves of Meyna spinosa, a member of the Rubiaceae family, have been identified as a source of 19-alpha-hydroxyasiatic acid. Investigations into the methanolic leaf extract of this plant have confirmed the presence of this compound among other triterpenes and an aliphatic ester.

Cecropia longipes (Leaves)

Scientific analysis of the leaves of Cecropia longipes has resulted in the isolation of 19-alpha-hydroxyasiatic acid. This finding is notable as it represents the first instance of this compound being isolated from the Cecropia genus. The identification was achieved through a series of chromatographic separations and purifications, with the structure being confirmed by 1D and 2D NMR experiments as well as HRESI-MS analysis.

Poraqueiba sericea (Stems)

Studies conducted on the stems of Poraqueiba sericea have revealed the presence of 19-alpha-hydroxyasiatic acid. It was one of eleven compounds isolated from this plant material. The structural elucidation of the compound was carried out using extensive 1D and 2D NMR spectroscopy.

Syzygium aqueum

Based on a review of the available scientific literature, the isolation of 19-alpha-hydroxyasiatic acid has not been reported from Syzygium aqueum. Phytochemical investigations of this plant have identified other classes of compounds, including flavonoids, and other triterpenoid acids, but not 19-alpha-hydroxyasiatic acid. researchgate.netniscpr.res.in

Rubus crataegifolius (Leaves)

The leaves of Rubus crataegifolius are a source of a variety of 19α-hydroxyursane-type triterpenoids. researchgate.net While the direct isolation of 19-alpha-hydroxyasiatic acid has not been explicitly detailed in some studies, a fraction rich in these types of triterpenoids has been prepared from the leaf extract. researchgate.net Furthermore, a glucosyl ester of 19α-hydroxyasiatic acid, niga-ichigoside F1, has been found in other Rubus species, suggesting the likely presence of 19-alpha-hydroxyasiatic acid in the leaves of Rubus crataegifolius. researchgate.net

| Plant Species | Part Used | Reference |

| Combretum quadrangulare | Seeds | scispace.comscribd.comresearchgate.net |

| Meyna spinosa | Leaves | |

| Cecropia longipes | Leaves | |

| Poraqueiba sericea | Stems | |

| Syzygium aqueum | Not Reported | researchgate.netniscpr.res.in |

| Rubus crataegifolius | Leaves | researchgate.net |

Extraction and Purification Techniques

The isolation of 19-alpha-hydroxyasiatic acid from plant materials involves a multi-step process that begins with extraction, followed by fractionation and purification. The specific methods can be adapted based on the plant matrix and the desired purity of the final compound.

Extraction:

The initial step typically involves the extraction of the dried and powdered plant material with a suitable solvent. Commonly used methods for the extraction of triterpenoids include:

Maceration: Soaking the plant material in a solvent at room temperature for an extended period.

Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle a solvent through the plant material. acs.org

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher extraction efficiency in a shorter time.

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, which can accelerate the extraction process.

The choice of solvent is crucial and is generally based on the polarity of the target compound. For triterpenoids like 19-alpha-hydroxyasiatic acid, polar solvents such as methanol and ethanol are frequently employed. nih.gov

Purification:

Following extraction, the crude extract is typically subjected to various chromatographic techniques to separate and purify 19-alpha-hydroxyasiatic acid from other co-extracted compounds. These methods include:

Column Chromatography (CC): A widely used technique where the extract is passed through a column packed with a stationary phase (e.g., silica gel). Different compounds move through the column at different rates depending on their affinity for the stationary phase and the solvent system used, allowing for their separation.

Flash Chromatography: A modification of column chromatography that uses pressure to speed up the flow of the solvent, resulting in faster separations.

High-Performance Liquid Chromatography (HPLC): A highly efficient separation technique that uses high pressure to force the solvent through a column with very fine particles. Reversed-phase (RP-18) HPLC is often used for the final purification of triterpenoids. umlub.pldntb.gov.ua

Structure Elucidation:

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provide information about the molecular weight and elemental composition of the compound.

| Technique | Purpose |

| Maceration, Soxhlet, UAE, MAE | Initial extraction of the compound from the plant material. |

| Column Chromatography, Flash Chromatography | Initial separation and fractionation of the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | Final purification of the isolated compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the chemical structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. |

Spectroscopic Characterization for Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable analytical technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 19-Alpha-Hydroxyasiatic Acid is characterized by absorption bands corresponding to its key functional groups: hydroxyl (-OH) groups from both the alcohol and carboxylic acid moieties, and a carbonyl (C=O) group from the carboxylic acid.

The presence of multiple hydroxyl groups and intramolecular hydrogen bonding leads to a very broad absorption band in the high-frequency region of the spectrum. The carboxylic acid O-H stretch typically appears as a very broad band from 2500 to 3300 cm⁻¹. vscht.cz The alcohol O-H stretches also contribute to this region, generally appearing between 3200 and 3500 cm⁻¹. vscht.cz The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption peak in the range of 1690 to 1760 cm⁻¹. vscht.cz Additionally, C-O stretching vibrations for the alcohol and carboxylic acid groups are expected in the 1000-1320 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for 19-Alpha-Hydroxyasiatic Acid.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (Carboxylic Acid) | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Hydroxyl (Alcohol) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1690 - 1760 | Strong, Sharp |

| Carboxylic Acid/Alcohol | C-O Stretch | 1000 - 1320 | Medium |

| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |

Biosynthetic Pathways and Chemical Synthesis Approaches

Biogenesis of 19-Alpha-Hydroxyasiatic Acid in Plants

The biosynthesis of 19-alpha-hydroxyasiatic acid is a multi-step process rooted in the isoprenoid pathway, common to all triterpenoids. nih.gov This pathway begins with the cyclization of an acyclic precursor, 2,3-oxidosqualene (B107256), to form a pentacyclic triterpene scaffold, which is then elaborately decorated by a series of oxidative reactions. nih.govnih.gov

The foundational step in the biosynthesis of the vast majority of plant triterpenes is the cyclization of 2,3-oxidosqualene. researchgate.netnih.gov This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. nih.govresearchgate.net OSCs are pivotal as they represent the first point of diversification in the triterpenoid (B12794562) pathway, converting the linear 2,3-oxidosqualene into various multicyclic scaffolds. nih.govresearchgate.net

The cyclization mechanism involves a series of highly controlled carbocationic intermediates. researchgate.netresearchgate.net The enzyme folds the 2,3-oxidosqualene substrate into a specific conformation, initiating a cascade of ring formations. nih.govmdpi.com For the production of ursane-type triterpenes, to which 19-alpha-hydroxyasiatic acid belongs, the substrate is folded into a "chair-chair-chair" conformation. mdpi.com This leads to the formation of an ursanyl cation intermediate, which is then deprotonated to yield the final scaffold. nih.gov The specific OSC product is determined by the unique amino acid sequence and resulting three-dimensional structure of the enzyme's active site. nih.gov

The biosynthesis of 19-alpha-hydroxyasiatic acid is directly linked to the formation of the ursane-type pentacyclic triterpene, α-amyrin. researchgate.netnih.gov The entire carbon skeleton of 19-alpha-hydroxyasiatic acid is derived from α-amyrin, which serves as the initial scaffold produced by the OSC-catalyzed cyclization of 2,3-oxidosqualene. researchgate.netresearchgate.net

Following the synthesis of α-amyrin, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netnih.govfrontiersin.org These enzymes are responsible for the regio- and stereospecific oxidation of the triterpene backbone, introducing hydroxyl and carboxyl groups to create the final product. nih.gov

The pathway leading to asiatic acid, the direct precursor of 19-alpha-hydroxyasiatic acid, has been elucidated. researchgate.netacs.org

C-28 Oxidation : α-amyrin is first oxidized at the C-28 position to form ursolic acid. This step is catalyzed by a multifunctional triterpenoid C-28 oxidase, such as CYP716A83, which converts the methyl group into a carboxylic acid. nih.gov

C-2α Hydroxylation : Ursolic acid undergoes hydroxylation at the C-2α position. researchgate.net

C-23 Hydroxylation : A subsequent hydroxylation at the C-23 position yields asiatic acid. researchgate.net The enzyme CYP714E19 has been identified as a C-23 oxidase involved in this part of the pathway in Centella asiatica. researchgate.netnih.gov

The final step in the formation of 19-alpha-hydroxyasiatic acid is the hydroxylation of asiatic acid at the C-19α position. nih.gov While the specific enzyme for this final transformation has not been fully characterized, it is presumed to be another specific cytochrome P450 monooxygenase, consistent with the known mechanisms of triterpenoid diversification. nih.gov

| Enzyme Class | Specific Enzyme (Example) | Function in Pathway | Substrate | Product |

| Oxidosqualene Cyclase (OSC) | α-amyrin synthase | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | α-Amyrin |

| Cytochrome P450 (CYP) | CYP716A83 | C-28 oxidation | α-Amyrin | Ursolic Acid |

| Cytochrome P450 (CYP) | Not fully specified | C-2α hydroxylation | Ursolic Acid | 2α-Hydroxyursolic acid |

| Cytochrome P450 (CYP) | CYP714E19 | C-23 hydroxylation | 2α-Hydroxyursolic acid | Asiatic Acid |

| Cytochrome P450 (CYP) | Not yet characterized | C-19α hydroxylation | Asiatic Acid | 19-Alpha-Hydroxyasiatic Acid |

Chemoenzymatic and Total Synthesis Strategies

The chemical synthesis of complex natural products like 19-alpha-hydroxyasiatic acid presents significant challenges due to their intricate stereochemistry and densely functionalized pentacyclic core. As a result, literature detailing the complete de novo total synthesis of 19-alpha-hydroxyasiatic acid is scarce. Research efforts have more commonly focused on the semi-synthesis of novel derivatives starting from the more readily available precursor, asiatic acid, which can be isolated from natural sources like Centella asiatica. nih.govnih.gov

Total Synthesis Approaches: The total synthesis of such a molecule would require a lengthy and complex sequence of reactions to construct the ursane (B1242777) skeleton with precise stereochemical control at multiple chiral centers. The introduction of five distinct oxygen functional groups (four hydroxyl and one carboxyl) at specific positions on the scaffold adds another layer of difficulty, necessitating sophisticated strategies for regioselective and stereoselective reactions.

Chemoenzymatic Synthesis: Chemoenzymatic synthesis is a modern strategy that combines the strengths of traditional organic chemistry with the high selectivity of biocatalysis. nih.govnih.gov This approach uses isolated enzymes or whole-cell systems to perform challenging chemical transformations, such as stereoselective oxidations or acylations, that are difficult to achieve with conventional reagents. rsc.org

While a specific chemoenzymatic route for 19-alpha-hydroxyasiatic acid has not been published, such a strategy could theoretically be highly effective. For instance, a chemoenzymatic approach could involve:

The chemical synthesis of a late-stage intermediate or an analog of asiatic acid.

The use of a specific hydroxylase enzyme, likely a cytochrome P450 monooxygenase, to perform the final, challenging C-19α hydroxylation. This enzymatic step would ensure the correct positioning and stereochemistry of the hydroxyl group, overcoming a significant hurdle in a purely chemical synthesis.

Pharmacological Mechanisms and Cellular Targets

Molecular Interactions with Biological Pathways

19-Alpha-Hydroxyasiatic Acid exerts its effects through interactions with several key biological pathways, primarily the extrinsic coagulation cascade and inflammatory signaling pathways. As a member of the ursane (B1242777) triterpenoid (B12794562) family, its mechanism of action is often multifaceted, targeting multiple components within these pathways. nih.govsemanticscholar.orgsinica.edu.twnih.gov

The anticoagulant properties of 19-Alpha-Hydroxyasiatic Acid are attributed to its interference with the extrinsic pathway of blood coagulation. nih.govteachmephysiology.comunc.eduderangedphysiology.comnih.gov This pathway is initiated by the exposure of tissue factor (TF) at the site of vascular injury, which then forms a complex with Factor VIIa, leading to the activation of Factor X. This cascade ultimately results in the formation of a fibrin (B1330869) clot. While the precise molecular interactions are still under investigation, it is hypothesized that 19-Alpha-Hydroxyasiatic Acid may interact with one or more of the protein factors involved in this cascade, thereby disrupting the amplification of the coagulation signal.

In the context of inflammation, 19-Alpha-Hydroxyasiatic Acid has been studied for its potential to modulate pathways involving cyclooxygenase (COX) enzymes. sinica.edu.twmdpi.com Specifically, some ursane-type triterpenoids have shown inhibitory effects on COX-1. sinica.edu.tw These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. The interaction with the COX pathway suggests a role in mitigating inflammatory responses.

Furthermore, research on complex herbal formulations containing 19-Alpha-Hydroxyasiatic Acid has pointed towards an influence on the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. The HIF-1α subunit is a key transcriptional regulator that mediates cellular adaptation to low oxygen conditions and is implicated in various pathological processes, including inflammation and cancer. nih.govnih.gov The modulation of this pathway suggests that 19-Alpha-Hydroxyasiatic Acid may play a role in cellular stress responses.

Table 1: Investigated Biological Pathways of 19-Alpha-Hydroxyasiatic Acid and Related Ursane Triterpenoids

| Biological Pathway | General Function | Potential Role of 19-Alpha-Hydroxyasiatic Acid/Ursane Triterpenoids |

|---|---|---|

| Extrinsic Coagulation Pathway | Initiates blood clotting in response to tissue injury. | Exhibits anticoagulant effects by potentially interfering with coagulation factors. |

| Cyclooxygenase (COX) Pathway | Mediates inflammatory responses through prostaglandin (B15479496) synthesis. | Shows potential anti-inflammatory activity via inhibition of COX enzymes, particularly COX-1. |

| HIF-1 Signaling Pathway | Regulates cellular response to hypoxia. | May modulate cellular stress responses by influencing HIF-1α activity. |

Identification of Specific Protein Targets and Receptors

While specific protein targets for 19-Alpha-Hydroxyasiatic Acid are an active area of research, studies on related pentacyclic triterpenoids provide insights into its likely molecular interactions. The multi-target nature of these compounds is a key aspect of their pharmacological profile. nih.govsemanticscholar.orgnih.gov

In the extrinsic coagulation pathway, potential protein targets for 19-Alpha-Hydroxyasiatic Acid include the serine proteases Factor VIIa and Factor Xa. Interaction with these factors could inhibit their enzymatic activity, thereby reducing the rate of thrombin generation. The precise binding sites and the nature of these interactions are yet to be fully elucidated.

Regarding its anti-inflammatory effects, the cyclooxygenase enzymes, COX-1 and COX-2, are considered primary targets. sinica.edu.tw The active site of COX enzymes is a hydrophobic channel. nih.govresearchgate.netosti.govnih.govumass.edu It is plausible that 19-Alpha-Hydroxyasiatic Acid, with its lipophilic triterpenoid structure, binds within this channel, preventing the substrate, arachidonic acid, from accessing the catalytic residues. The structural differences between the active sites of COX-1 and COX-2 could account for the observed selective inhibition by some ursane triterpenoids.

In the HIF-1 signaling pathway, the direct protein target for 19-Alpha-Hydroxyasiatic Acid is not yet definitively identified. However, pentacyclic triterpenoids are known to interact with a variety of proteins involved in signal transduction. nih.govresearchgate.netmdpi.com Potential targets could include proteins that regulate the stability or transcriptional activity of HIF-1α, such as prolyl hydroxylases or other co-factors. nih.govmdpi.com

Table 2: Potential Protein Targets of 19-Alpha-Hydroxyasiatic Acid and Related Pentacyclic Triterpenoids

| Target Protein/Enzyme | Biological Pathway | Hypothesized Interaction |

|---|---|---|

| Factor VIIa, Factor Xa | Extrinsic Coagulation | Potential inhibition of enzymatic activity. |

| Cyclooxygenase-1 (COX-1) | Inflammation | Binding to the active site, preventing substrate access. |

| HIF-1α Regulatory Proteins | Hypoxia Response | Modulation of protein stability or transcriptional activity. |

| Various Kinases and Transcription Factors | Cell Signaling | Ursane triterpenoids are known to modulate the activity of multiple signaling proteins. nih.govnih.gov |

Cell Signaling Pathway Modulation

19-Alpha-Hydroxyasiatic Acid and other ursane-type triterpenoids are known to modulate a variety of cell signaling pathways, which underlies their diverse pharmacological effects. nih.govnih.govmdpi.com The modulation of these pathways can lead to changes in gene expression and cellular function.

The interference with the extrinsic coagulation pathway is a clear example of the modulation of a signaling cascade. By inhibiting key enzymatic steps, 19-Alpha-Hydroxyasiatic Acid can effectively dampen the entire downstream signaling process that leads to fibrin formation.

In the context of inflammation, the inhibition of COX enzymes directly impacts the production of prostaglandins, which are critical signaling molecules. This, in turn, can affect downstream signaling events mediated by prostaglandin receptors, leading to a reduction in inflammatory responses such as vasodilation and pain sensitization.

The potential modulation of the HIF-1 signaling pathway by 19-Alpha-Hydroxyasiatic Acid could have significant implications for cellular responses to hypoxic stress. By influencing the activity of HIF-1α, this compound could alter the expression of a multitude of target genes involved in angiogenesis, glucose metabolism, and cell survival. nih.govnih.gov The ability of some triterpenoids to down-regulate Monocyte Chemoattractant Protein-1 (MCP-1) suggests an additional layer of signaling modulation relevant to inflammation and atherosclerosis. nih.gov

Furthermore, the broader family of pentacyclic triterpenoids has been shown to influence other critical signaling pathways, including those involving NF-κB, PI3K/Akt, and MAPK, which are central to cell proliferation, apoptosis, and immune responses. mdpi.com While direct evidence for 19-Alpha-Hydroxyasiatic Acid is still emerging, it is plausible that it shares some of these modulatory capabilities.

Table 3: Summary of Cell Signaling Pathway Modulation by Ursane-Type Triterpenoids

| Signaling Pathway | Key Functions | Modulatory Effects of Ursane Triterpenoids |

|---|---|---|

| Coagulation Cascade | Hemostasis, thrombosis | Inhibition of key enzymatic steps, leading to anticoagulation. |

| Prostaglandin Synthesis | Inflammation, pain | Reduction of prostaglandin production through COX inhibition. |

| HIF-1 Signaling | Cellular response to hypoxia | Potential regulation of HIF-1α stability and transcriptional activity. |

| NF-κB Signaling | Inflammation, immunity, cell survival | Often inhibitory, leading to anti-inflammatory and anti-proliferative effects. |

| PI3K/Akt Signaling | Cell growth, proliferation, survival | Can be modulated to induce apoptosis in cancer cells. |

| MAPK Signaling | Cell proliferation, differentiation, apoptosis | Can be modulated to influence cellular fate. |

Structure Activity Relationship Studies of 19alpha Hydroxyasiatic Acid and Its Analogues

Impact of Hydroxylation at Position 19 on Bioactivity

The introduction of a hydroxyl group at the C-19α position of the ursane (B1242777) skeleton has been shown to be a key determinant of the bioactivity of these compounds. Research has indicated that this specific hydroxylation can enhance the cytotoxic and cytostatic effects of the molecule.

In a bioassay-guided fractionation study of Polylepis racemosa, a 19-alpha-hydroxylated ursane-type triterpenoid (B12794562) demonstrated the most potent cytostatic activity among the isolated compounds, with a GI50 (concentration required to inhibit tumor cell growth by 50%) value ranging from 6.9 to 25 μg/mL sinica.edu.tw. This suggests that the presence of the hydroxyl group at the 19-alpha position is crucial for this particular biological activity. The hydroxylation patterns in ursane-type triterpenes, often carried out by cytochrome P450 enzymes in plants, lead to a variety of structural variants with diverse biological activities.

Comparison with Asiatic Acid and Other Ursane-Type Triterpenoids

To understand the significance of the 19-alpha-hydroxyl group, it is useful to compare 19-alpha-hydroxyasiatic acid with its parent compound, asiatic acid, and other related ursane-type triterpenoids. Asiatic acid itself, a major constituent of Centella asiatica, exhibits a wide range of pharmacological properties nih.govnih.govnih.gov. The addition of hydroxyl groups at various positions on the triterpenoid core can modulate these activities.

For instance, the number and position of hydroxyl groups on the A-ring of the ursane skeleton have a significant impact on cytotoxicity. A study on ursolic acid derivatives demonstrated that the presence and location of hydroxyl groups influenced the activity and selectivity against different cancer cell lines nih.gov. Another study on various naturally occurring ursane-type triterpenes found that polar groups, including hydroxyl moieties, explicitly increased cytotoxic activity nih.gov.

The table below presents the cytotoxic activities of several ursane-type triterpenoids, illustrating the influence of different hydroxylation patterns on their effects against various cancer cell lines.

| Compound | Structure | Cell Line | Activity (IC50/GI50) |

| Ursolic Acid | 3β-hydroxy-urs-12-en-28-oic acid | P3HR1 | 2.5 µg/mL (IC50) sinica.edu.tw |

| Corosolic Acid | 2α,3β-dihydroxy-urs-12-en-28-oic acid | C6 glioma, A431 carcinoma | Cytotoxic nih.gov |

| Asiatic Acid | 2α,3β,23-trihydroxy-urs-12-en-28-oic acid | Various | Anticancer activity nih.gov |

| 19α-Hydroxy-ursolic acid analogue | 19α-hydroxy-ursane derivative | Various | 6.9-25 µg/mL (GI50) sinica.edu.tw |

This table is for illustrative purposes and compiles data from multiple sources. Direct comparative studies under identical conditions are limited.

These findings collectively suggest that while the core ursane structure is important for bioactivity, the specific pattern of hydroxylation is a critical factor in determining the potency and selectivity of these compounds. The enhanced activity of the 19-alpha-hydroxylated analogue in certain assays underscores the importance of this specific structural feature.

Role of Glycosylation in Biological Activities (e.g., Nigaichigoside F1)

Glycosylation, the attachment of sugar moieties to the triterpenoid core, is another significant structural modification that can profoundly alter the biological properties of these compounds. Nigaichigoside F1 is a naturally occurring glycoside of 19-alpha-hydroxyasiatic acid (also known as 23-hydroxytormentic acid).

Research has shown that the aglycone, 19-alpha-hydroxyasiatic acid, is significantly more potent in both antinociceptive and anti-inflammatory assays compared to its glycosylated form, Nigaichigoside F1. This suggests that for these particular activities, the sugar moiety may hinder the interaction of the active triterpenoid with its target. It is proposed that 19-alpha-hydroxyasiatic acid may be the active moiety of Nigaichigoside F1.

However, glycosylation is not always associated with reduced activity. In some cases, the addition of sugar groups can enhance certain biological effects or alter the pharmacokinetic profile of the compound. For instance, some glycosylated triterpenoids have shown potent cytotoxic activities nih.govphcog.com.

One of the primary effects of glycosylation is the significant increase in the water solubility of the parent triterpenoid. Triterpenoid aglycones are generally lipophilic and have poor aqueous solubility, which can limit their bioavailability and therapeutic application. The attachment of hydrophilic sugar molecules enhances their solubility in aqueous environments, which can in turn affect their absorption, distribution, metabolism, and excretion (ADME) profile.

While increased solubility can be advantageous for formulation and administration, it can also impact the compound's ability to cross biological membranes and interact with intracellular targets. The reduced antinociceptive and anti-inflammatory effects of Nigaichigoside F1 compared to its aglycone may be partly attributable to altered cell permeability or a different mechanism of action resulting from the presence of the sugar group. The glycosylation of ursane-type triterpenoids can influence their interaction with specific cellular targets, such as interfering with the glycosylation and transport of intercellular adhesion molecule-1 (ICAM-1) mdpi.com.

Advanced Research Methodologies and Future Directions

In Vitro Models for Activity Assessment (e.g., Cell Lines, Enzyme Assays)

In vitro models are fundamental for the initial screening and characterization of the biological activities of 19-alpha-hydroxyasiatic acid. These models provide a controlled environment to assess its effects at a cellular and molecular level.

Cell-Based Assays: The cytotoxic and antiproliferative properties of 19-alpha-hydroxyasiatic acid have been evaluated against a panel of human tumor cell lines. targetmol.com These studies are crucial for identifying potential anticancer applications. Commonly used cell lines for such assessments include:

MCF-7: Human breast adenocarcinoma cell line.

SF-268: Human glioblastoma cell line.

NCI-H460: Human non-small cell lung cancer cell line.

HCT-116: Human colon cancer cell line.

AGS: Human gastric adenocarcinoma cell line.

The anti-inflammatory potential of 19-alpha-hydroxyasiatic acid has also been investigated using in vitro models. targetmol.com Assays often involve the use of cell lines like RAW 264.7 murine macrophages, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the compound to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines is then measured. nih.gov

Enzyme Inhibition Assays: Enzyme assays are employed to identify specific molecular targets of 19-alpha-hydroxyasiatic acid. For instance, its anti-inflammatory effects have been linked to the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. targetmol.com These assays typically measure the enzymatic activity in the presence and absence of the compound to determine its inhibitory potency. Another noted activity is its anti-elastase effect, which can be quantified by measuring the inhibition of elastase activity on a specific substrate. Furthermore, 19-alpha-hydroxyasiatic acid has demonstrated a significant anticoagulant effect on the extrinsic pathway, which can be assessed through coagulation assays like the prothrombin time (PT) test. targetmol.com

| Assay Type | Model System | Activity Investigated | Key Findings |

|---|---|---|---|

| Cell Proliferation | MCF-7, SF-268, NCI-H460, HCT-116, AGS | Anticancer | Inhibition of cell proliferation targetmol.com |

| Anti-inflammatory | RAW 264.7 macrophages | Anti-inflammatory | Inhibition of inflammatory mediators nih.gov |

| Enzyme Inhibition | COX-1 and COX-2 enzymes | Anti-inflammatory | Inhibitory activity observed targetmol.com |

| Enzyme Inhibition | Elastase enzyme | Anti-elastase | Inhibitory activity observed |

| Coagulation Assay | Plasma | Anticoagulant | Significant effect on the extrinsic pathway targetmol.com |

In Vivo Animal Models for Efficacy and Mechanistic Studies

While in vitro studies provide valuable preliminary data, in vivo animal models are indispensable for evaluating the efficacy, pharmacokinetics, and systemic effects of 19-alpha-hydroxyasiatic acid in a living organism. Although specific in vivo studies for 19-alpha-hydroxyasiatic acid are not extensively documented in the available literature, established models for assessing related compounds can be adapted. For instance, studies on the closely related compound, asiatic acid, have utilized animal models to investigate its anti-inflammatory effects in alcoholic steatohepatitis. nih.govnih.gov

Commonly used animal models for assessing anti-inflammatory activity include carrageenan-induced paw edema in rats and acetic acid-induced vascular permeability in mice. nih.gov For anticancer efficacy, xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard. frontiersin.org These models allow for the evaluation of tumor growth inhibition and the systemic effects of the compound.

Metabolomics and Network Pharmacology for Mechanism Elucidation

Metabolomics and network pharmacology are powerful systems biology approaches that can provide a holistic understanding of the mechanism of action of 19-alpha-hydroxyasiatic acid.

Metabolomics: This field involves the comprehensive analysis of all metabolites in a biological system. By comparing the metabolic profiles of cells or organisms treated with 19-alpha-hydroxyasiatic acid to untreated controls, researchers can identify metabolic pathways that are significantly altered by the compound. nih.gov This can reveal novel mechanisms of action and potential biomarkers of response. Targeted and non-targeted mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms used in metabolomic studies. nih.gov

Network Pharmacology: This approach integrates data from pharmacology, genomics, and systems biology to construct networks of interactions between drugs, targets, and diseases. researchgate.net For a natural product like 19-alpha-hydroxyasiatic acid, network pharmacology can be used to predict potential protein targets and the biological pathways it may modulate. nih.gov This can help to elucidate its polypharmacological effects, where it may interact with multiple targets to produce its therapeutic effects.

While specific metabolomics and network pharmacology studies on 19-alpha-hydroxyasiatic acid are currently limited, research on analogous compounds like asiatic acid has demonstrated the utility of these approaches in uncovering mechanisms related to inflammatory conditions. nih.govnih.gov

Development of Analytical Methods for Detection and Quantification

The development of robust and sensitive analytical methods is essential for the detection and quantification of 19-alpha-hydroxyasiatic acid in various matrices, including plant extracts, biological fluids, and tissues. This is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its metabolic fate.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of triterpenoids. shimadzu.com Different detectors can be coupled with HPLC, including ultraviolet (UV), photodiode array (PDA), and mass spectrometry (MS). Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it particularly suitable for analyzing complex biological samples. pensoft.net

Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after a derivatization step to increase the volatility of the compound. researchgate.net The choice of the analytical method depends on the specific requirements of the study, such as the sample matrix, the required sensitivity, and the available instrumentation.

| Analytical Technique | Principle | Application | Advantages |

|---|---|---|---|

| HPLC-UV/PDA | Separation based on polarity, detection by UV absorbance | Quantification in plant extracts and formulations | Robust, widely available |

| LC-MS | Separation by chromatography, detection by mass-to-charge ratio | Quantification in biological fluids and tissues, metabolite identification | High sensitivity and selectivity |

| GC-MS | Separation of volatile compounds, detection by mass-to-charge ratio | Analysis after derivatization | High resolution for complex mixtures |

Strategies for Improving Bioavailability and Bioactive Effects

A significant challenge for the therapeutic development of many triterpenoids, including likely 19-alpha-hydroxyasiatic acid, is their poor oral bioavailability. This is often attributed to low aqueous solubility and limited permeability across biological membranes. nih.govbohrium.com Several strategies can be employed to overcome these limitations and enhance the bioactive effects of the compound.

Nanotechnology-based delivery systems: Encapsulating 19-alpha-hydroxyasiatic acid in nanoparticles, liposomes, or micelles can improve its solubility, protect it from degradation, and facilitate its absorption. mdpi.com

Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. mdpi.com

Co-crystal formation: The formation of co-crystals with other molecules can alter the physicochemical properties of the compound, leading to improved solubility and dissolution rates. nih.gov

Glycosylation: The addition of sugar moieties to the triterpenoid (B12794562) structure can enhance its water solubility. nih.gov

These approaches aim to increase the concentration of the compound at its site of action, thereby potentiating its therapeutic effects.

Exploration of Derivatization and Structural Modification for Enhanced Bioactivity

Chemical derivatization and structural modification of the 19-alpha-hydroxyasiatic acid scaffold offer a promising avenue for improving its bioactivity, selectivity, and pharmacokinetic properties. mdpi.com Structure-activity relationship (SAR) studies can guide the rational design of new derivatives with enhanced therapeutic potential. researchgate.net

Modifications can be targeted at various functional groups of the molecule. For instance, esterification or amidation of the carboxylic acid group can alter its lipophilicity and cellular uptake. mdpi.com Modifications to the hydroxyl groups can also influence the compound's biological activity. The synthesis and biological evaluation of a library of derivatives can lead to the identification of lead compounds with superior pharmacological profiles. nih.gov

Comprehensive Toxicological Evaluation for Preclinical Development

A thorough toxicological evaluation is a prerequisite for the preclinical development of any new therapeutic agent. These studies are designed to identify potential adverse effects and to establish a safe dose range for further studies.

A study on a closely related compound, 2β,3β-19α-trihydroxyursolic acid, provides some insight into the potential safety profile of this class of compounds. In this study, the compound was evaluated for its cytogenotoxic potential in human peripheral blood mononuclear cells (PBMC). The results indicated that at concentrations ranging from 0.1 to 20 µg/ml, the compound did not significantly affect cell viability and did not induce DNA damage or chromosomal mutations, as assessed by the comet and micronucleus assays, respectively.

For a comprehensive preclinical toxicological assessment of 19-alpha-hydroxyasiatic acid, a battery of tests would be required, including:

Acute toxicity studies: To determine the short-term adverse effects and the lethal dose (LD50) in animal models.

Sub-chronic and chronic toxicity studies: To evaluate the long-term effects of repeated exposure.

Genotoxicity studies: To assess the potential to cause genetic mutations.

Reproductive and developmental toxicity studies: To evaluate the effects on fertility and fetal development.

Q & A

Q. What experimental designs optimize 19α-Hydroxyasiatic Acid’s in vivo dosage?

- Methodological Answer :

- Pharmacokinetics : Administer 10–100 mg/kg in rodent models, with plasma sampling via LC-MS/MS at 0, 1, 3, 6, 12, 24 h.

- Toxicity profiling : 14-day subacute studies (OECD 407) to determine MTD.

- Efficacy : Use disease-specific models (e.g., carrageenan-induced paw edema for anti-inflammatory testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。